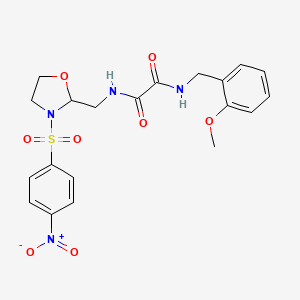![molecular formula C16H16FNO5S2 B2579162 N-[2-(phénylsulfonyl)éthyl]-2-[(4-fluorophényl)sulfonyl]acétamide CAS No. 337923-51-0](/img/structure/B2579162.png)
N-[2-(phénylsulfonyl)éthyl]-2-[(4-fluorophényl)sulfonyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide is a synthetic organic compound characterized by the presence of fluorophenyl and phenylsulfonyl groups
Applications De Recherche Scientifique
2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-aminoethyl)acetamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Mécanisme D'action
The mechanism of action of 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with proteins involved in cell signaling pathways, thereby modulating cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluorobenzenesulfonyl chloride
- N-(2-aminoethyl)acetamide
- Phenylsulfonyl derivatives
Uniqueness
2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide is unique due to the combination of fluorophenyl and phenylsulfonyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for various applications.
Propriétés
IUPAC Name |
N-[2-(benzenesulfonyl)ethyl]-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S2/c17-13-6-8-15(9-7-13)25(22,23)12-16(19)18-10-11-24(20,21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZLEVSXHDBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2579082.png)
![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)



![2-({1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2579088.png)

![ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate](/img/structure/B2579091.png)
![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)




